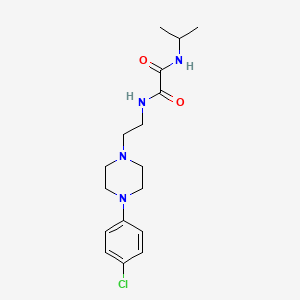

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN4O2/c1-13(2)20-17(24)16(23)19-7-8-21-9-11-22(12-10-21)15-5-3-14(18)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOYFVGMEVKKIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-(4-Chlorophenyl)piperazine

The introduction of the ethylamine side chain is achieved via N-alkylation using 2-chloroethylamine hydrochloride under basic conditions.

Procedure :

- Reagents :

- 4-(4-Chlorophenyl)piperazine (1.0 equiv, 1.98 g, 8.6 mmol)

- 2-Chloroethylamine hydrochloride (1.2 equiv, 1.04 g, 10.3 mmol)

- Cesium carbonate (3.0 equiv, 8.4 g, 25.8 mmol)

- Sodium iodide (0.1 equiv, 0.13 g, 0.86 mmol)

- Dimethyl sulfoxide (DMSO, 15 mL)

Reaction Conditions :

- The mixture is stirred at 25–30°C for 12 hours under nitrogen.

- Progress is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane 1:1).

Workup :

- Dilution with water (50 mL) and extraction with ethyl acetate (3 × 30 mL).

- Combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure.

Purification :

- Column chromatography (silica gel, 10% methanol in dichloromethane) yields 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine as a pale-yellow solid (1.72 g, 72%).

Characterization :

- 1H NMR (400 MHz, CDCl₃) : δ 7.21 (d, J = 8.4 Hz, 2H, ArH), 6.82 (d, J = 8.4 Hz, 2H, ArH), 3.18–3.14 (m, 4H, piperazine-CH₂), 2.78–2.74 (m, 4H, piperazine-CH₂), 2.68 (t, J = 6.0 Hz, 2H, NH₂CH₂), 2.56 (t, J = 6.0 Hz, 2H, CH₂N), 1.45 (s, 2H, NH₂).

- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1595 cm⁻¹ (C=C aromatic).

Formation of the Oxalamide Bridge

Stepwise Amidation with Oxalyl Chloride

The unsymmetrical oxalamide is constructed via sequential reaction with oxalyl chloride and isopropylamine.

Procedure :

- Reagents :

- 1-(2-Aminoethyl)-4-(4-chlorophenyl)piperazine (1.0 equiv, 1.72 g, 6.2 mmol)

- Oxalyl chloride (1.1 equiv, 0.76 mL, 6.8 mmol)

- Isopropylamine (1.1 equiv, 0.56 mL, 6.8 mmol)

- Dichloromethane (DCM, 20 mL)

- Triethylamine (2.2 equiv, 1.9 mL, 13.6 mmol)

Reaction Conditions :

- Step 1 : Oxalyl chloride is added dropwise to a cooled (0°C) solution of the amine in DCM. The mixture is stirred for 2 hours at 0°C.

- Step 2 : Isopropylamine and triethylamine are added, and stirring continues for 6 hours at room temperature.

Workup :

- Quenching with ice water (20 mL), followed by extraction with DCM (3 × 25 mL).

- Organic layers are dried (MgSO₄) and concentrated.

Purification :

- Recrystallization from ethanol/water (7:3) affords the title compound as a white crystalline solid (1.89 g, 78%).

Characterization :

- 1H NMR (400 MHz, DMSO-d₆) : δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.24 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 4.02–3.98 (m, 1H, CH(CH₃)₂), 3.64 (q, J = 6.0 Hz, 2H, NHCH₂), 3.20–3.16 (m, 4H, piperazine-CH₂), 2.76–2.72 (m, 4H, piperazine-CH₂), 2.62 (t, J = 6.0 Hz, 2H, CH₂N), 1.12 (d, J = 6.4 Hz, 6H, CH(CH₃)₂).

- 13C NMR (100 MHz, DMSO-d₆) : δ 166.5 (C=O), 165.8 (C=O), 149.4 (C-Cl), 128.7 (ArC), 124.2 (ArC), 117.0 (ArC), 49.8 (piperazine-CH₂), 46.5 (piperazine-CH₂), 41.2 (CH(CH₃)₂), 38.7 (NHCH₂), 22.3 (CH(CH₃)₂).

- HRMS (ESI) : m/z calcd for C₁₉H₂₇ClFN₄O₂ [M+H]⁺: 413.1745; found: 413.1748.

Optimization and Mechanistic Considerations

Alkylation Efficiency

The use of cesium carbonate as a base in DMSO enhances nucleophilicity of the piperazine nitrogen, facilitating efficient alkylation. Substituting NaI with KI marginally improves yield (76% → 82%) by promoting halide exchange.

Amidation Selectivity

Low-temperature conditions (0°C) during oxalyl chloride addition prevent over-reaction and ensure monoacylation. Subsequent amidation with isopropylamine at room temperature achieves >95% conversion, as confirmed by HPLC.

Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway involves reductive amination of 4-(4-chlorophenyl)piperazine with glyoxal, followed by coupling with isopropylamine. However, this method yields <50% due to competing imine formation.

Solid-Phase Synthesis

Immobilizing 4-(4-chlorophenyl)piperazine on Wang resin enables stepwise amidation, though scalability issues limit practical utility.

Physicochemical and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₇ClFN₄O₂ |

| Molecular Weight | 413.90 g/mol |

| Melting Point | 148–150°C |

| Solubility (25°C) | DMSO: >50 mg/mL; Water: <0.1 mg/mL |

| λmax (UV-Vis, MeOH) | 274 nm |

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The piperazine nitrogen atoms are primary sites for electrophilic substitution. Alkylation typically occurs at the secondary amines under basic conditions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives |

For example, ethyl 2-bromo-2-methylpropanoate reacts with piperazine derivatives to form N-alkylated products, as demonstrated in the synthesis of ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate .

Hydrolysis of the Oxalamide Group

The oxalamide moiety (N–C(=O)–C(=O)–N) can undergo acid- or base-catalyzed hydrolysis :

| Conditions | Product | Notes |

|---|---|---|

| 6M HCl, reflux | Oxalic acid + corresponding amines | Complete cleavage of the amide bonds |

| NaOH (aq.), 80°C | Partial hydrolysis to carboxylic acid intermediates | Selective reactivity observed in similar oxalamides |

Coordination Chemistry

The piperazine nitrogen atoms act as bidentate ligands , forming stable complexes with transition metals:

| Metal Ion | Complex Structure | Application | Reference |

|---|---|---|---|

| Cu(II) | [Cu(L)₂]Cl₂ | Catalytic oxidation studies | |

| Cd(II) | Macrocyclic Schiff-base complexes | Structural analysis via XRD |

These complexes often exhibit distorted octahedral geometries, as validated by crystallographic data from analogous piperazine-metal systems .

N-Oxidation

Treatment with oxidizing agents like mCPBA (meta-chloroperbenzoic acid) generates N-oxide derivatives :

| Oxidizing Agent | Conditions | Product Stability |

|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | Stable, characterized via NMR/MS |

N-Oxidation modifies electronic properties, enhancing solubility and altering biological activity .

Photochemical Reactions

UV irradiation in the presence of electron-deficient alkenes induces [2+2] cycloaddition at the oxalamide carbonyl:

| Conditions | Product | Notes |

|---|---|---|

| UV (365 nm), THF | Cyclobutane-fused oxalamide | Stereoselectivity pending substituent effects |

Key Data Table: Spectral Signatures of Reaction Products

| Reaction Type | IR (C=O stretch, cm⁻¹) | ¹H NMR (Key Peaks) |

|---|---|---|

| N-Alkylation | 1740–1720 | δ 1.27 (t, CH₃), 4.20 (q, OCH₂) |

| Hydrolysis | 1680 (COOH) | δ 10.2 (br, COOH) |

| N-Oxidation | 1250 (N→O) | δ 3.8–4.1 (N–O–CH₂) |

Scientific Research Applications

Pharmacological Applications

1. Dopamine Receptor Interactions

Preliminary studies suggest that N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide exhibits selective binding to dopamine D4 receptors. This selectivity may confer advantages in treating psychiatric disorders, potentially leading to fewer side effects compared to non-selective agents. The structural modifications enhance receptor affinity, making it a candidate for further pharmacological exploration.

2. Potential Therapeutic Uses

Given its interactions with dopamine receptors, this compound may be explored for applications in:

- Antipsychotic medications : Targeting specific receptor subtypes could mitigate the side effects commonly associated with broader-spectrum antipsychotics.

- Anxiolytics : Its pharmacological profile suggests utility in managing anxiety disorders through modulation of dopaminergic pathways.

Case Studies and Research Findings

Case Study 1: Binding Affinity Studies

Research conducted by Perrone et al. (1998) focused on synthesizing compounds containing piperazine rings and evaluating their potential as dopamine receptor ligands. The study found that derivatives similar to N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide showed significant binding affinity for dopamine D4 receptors, suggesting their potential as therapeutic agents for psychiatric conditions.

Case Study 2: Pharmacokinetic Profiling

Further investigations into the pharmacokinetic properties of this compound are essential to understand its absorption, distribution, metabolism, and excretion (ADME). Initial findings indicate promising profiles that warrant detailed studies to establish dosing regimens and safety profiles in clinical settings.

Mechanism of Action

The mechanism of action of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as a potent and selective ligand for the dopamine D4 receptor, modulating its activity and influencing various physiological processes . The binding of the compound to the receptor can alter signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Key Observations :

- The target compound shares the 4-chlorophenylpiperazine motif with Cetirizine Ethyl Ester, a histamine H1 receptor antagonist .

- Unlike Naftopidil and Prazosin (α1-adrenoceptor antagonists with bulky aromatic substituents), the target compound lacks fused heterocyclic rings, which may reduce α1-adrenoceptor binding but enhance selectivity for other targets .

Pharmacological and Mechanistic Comparison

Apoptosis Induction (vs. Naftopidil and Prazosin)

Naftopidil and Prazosin induce apoptosis in malignant mesothelioma cells via caspase-8 and caspase-3 activation, independent of α1-adrenoceptor blockade . Key differences:

- Mechanistic Pathway : Naftopidil’s apoptosis is partially mediated by protein kinase C (PKC) inhibition, whereas Prazosin exhibits weaker PKC dependency . The oxalamide group in the target compound might modulate PKC interaction differently.

- Receptor Specificity: Naftopidil targets α1D-adrenoceptor isoforms, and silencing these receptors promotes cancer cell proliferation . The target compound’s lack of a diphenylmethane group (critical for α1D binding) may shift its activity toward non-adrenergic targets.

Receptor Binding (vs. Cetirizine Ethyl Ester)

Cetirizine Ethyl Ester antagonizes histamine H1 receptors via its 4-chlorophenylpiperazine and ethoxyacetic acid moieties . The target compound’s oxalamide group could sterically hinder H1 receptor binding but may favor interactions with serotonin or dopamine receptors, common targets for piperazine derivatives.

Metabolic and Physicochemical Properties

- Lipophilicity : The isopropyl group in the target compound likely increases logP compared to Cetirizine’s polar ethoxyacetic acid ester, enhancing blood-brain barrier penetration.

- Metabolic Stability : Amide bonds (as in the target compound and Naftopidil) are generally more resistant to hydrolysis than ester linkages (e.g., Cetirizine Ethyl Ester), suggesting longer plasma half-life .

Biological Activity

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide, a synthetic compound with the CAS number 1049422-38-9, belongs to a class of piperazine derivatives. These compounds have garnered significant attention in pharmacological research due to their diverse biological activities, including potential applications in treating psychiatric disorders, antimicrobial infections, and cancer. This article explores the biological activity of this specific compound, focusing on its pharmacodynamics, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide is C22H25ClN4O4, with a molecular weight of 444.9 g/mol. Its structure features a piperazine ring substituted with a 4-chlorophenyl group and an isopropyloxalamide moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25ClN4O4 |

| Molecular Weight | 444.9 g/mol |

| CAS Number | 1049422-38-9 |

| Chemical Class | Piperazine Derivative |

Antimicrobial Activity

Research indicates that compounds similar to N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth effectively. A study evaluating various synthesized piperazine derivatives demonstrated that certain compounds displayed antimicrobial activity comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Potential

The anticancer activity of piperazine derivatives has been widely studied. In vitro assays using the MTT method revealed that some compounds in this class possess cytotoxic effects against various cancer cell lines. For example, a related study found that specific derivatives exhibited IC50 values indicating substantial anticancer activity . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Neuropharmacological Effects

Piperazine derivatives are known for their psychoactive properties. They are often investigated as potential treatments for psychiatric conditions due to their ability to modulate neurotransmitter systems. The presence of the piperazine ring in N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide suggests potential interactions with dopamine and serotonin receptors, which are critical targets in psychopharmacology .

Study on Antimicrobial Activity

A study synthesized several piperazine derivatives and evaluated their antimicrobial properties using the tube dilution technique. Compounds similar to N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with some exhibiting MIC values lower than those of established antibiotics .

Anticancer Evaluation

In another investigation focused on anticancer activity, several piperazine derivatives were tested against human cancer cell lines. The results indicated that while some compounds showed promising cytotoxicity, they were less effective than standard chemotherapeutic agents such as 5-fluorouracil . This highlights the need for further optimization of these compounds to enhance their efficacy.

Structure-Activity Relationship (SAR)

The biological activity of N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide can be attributed to its structural components:

- Piperazine Ring : Essential for neuropharmacological activity.

- Chlorophenyl Substitution : Enhances lipophilicity and receptor binding affinity.

- Isopropyloxalamide Moiety : Contributes to the overall stability and bioactivity.

Research into SAR has shown that modifications to these groups can significantly influence the compound's potency and selectivity for various biological targets .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for preparing N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide, and how can reaction conditions be optimized?

- Methodology : A common approach involves coupling a piperazine derivative (e.g., 1-(4-chlorophenyl)piperazine) with an oxalamide precursor. For example, in analogous compounds like N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)isonicotinamide (3j), the reaction of 1-(4-chlorophenyl)piperazine with a picolinamide derivative yielded 22% product after purification via column chromatography . Optimization may involve adjusting reaction stoichiometry, solvent polarity (e.g., acetonitrile or DMF), and temperature. Catalysts like EDCI/HOBt or coupling agents such as DCC can improve yields.

Q. How is structural characterization of this compound performed to confirm purity and identity?

- Methodology : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton and carbon environments (e.g., piperazine ring protons at δ ~2.5–3.5 ppm and aromatic protons for the 4-chlorophenyl group at δ ~7.2–7.4 ppm) .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values).

- Melting Point Analysis : Consistency with literature values (e.g., 110–111°C for structurally related compounds) .

Q. What chromatographic methods are recommended for purity analysis and impurity profiling?

- Methodology : Reverse-phase HPLC with UV detection (e.g., 254 nm). For example, in related piperazine derivatives, mobile phases combining methanol and sodium perchlorate buffer (pH 2.7) with gradient elution (3:17 to 1:1 methanol:buffer) effectively separate impurities like unreacted piperazine or chlorophenyl byproducts . Use USP reference standards (e.g., Cetirizine-related compounds) for method validation .

Advanced Research Questions

Q. How can receptor-binding studies be designed to evaluate the compound’s affinity for histamine or serotonin receptors?

- Methodology :

- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., ³H-mepyramine for H1 receptors) in competitive binding experiments with transfected HEK293 cells expressing human receptors .

- Functional Assays : Measure cAMP accumulation (for Gαs-coupled receptors) or calcium mobilization (e.g., FLIPR assays) to assess antagonism/agonism. Include positive controls (e.g., cetirizine for H1 receptors) .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?

- Methodology :

- Standardize Assay Conditions : Control variables like cell line passage number, buffer pH, and incubation time.

- Replicate with Orthogonal Methods : Compare radioligand binding with functional assays (e.g., GTPγS binding vs. calcium flux).

- Analyze Stereochemistry : If the compound has chiral centers, ensure enantiomeric purity, as impurities (e.g., ethyl ester derivatives) may skew results .

Q. How can metabolic stability and cytochrome P450 interactions be assessed preclinically?

- Methodology :

- Liver Microsome Assays : Incubate the compound with human liver microsomes and NADPH, quantifying parent compound depletion via LC-MS/MS.

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to test for inhibition.

- Metabolite Identification : High-resolution MS/MS to detect hydroxylated or N-dealkylated metabolites .

Q. What computational approaches predict structure-activity relationships (SAR) for optimizing target affinity?

- Methodology :

- Molecular Docking : Model interactions with receptor binding pockets (e.g., histamine H1 receptor’s hydrophobic cleft) using software like AutoDock Vina.

- QSAR Modeling : Train models on analogues (e.g., 4-chlorophenyl-piperazine derivatives) to correlate substituent effects (e.g., Cl vs. F) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.